molecular formula C23H41N B2503824 [1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- CAS No. 88510-89-8

[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-

Cat. No.: B2503824
CAS No.: 88510-89-8
M. Wt: 331.588
InChI Key: HFBISKRSUBYSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The dipentyl groups can be introduced via Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
  • Reaction conditions: Anhydrous conditions and temperatures around 0-25°C.
  • Addition of Carbonitrile Group:

    • The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide.
    • Reaction conditions: Mild temperatures (around 25-50°C) and the presence of a base like sodium hydroxide.
  • Industrial Production Methods:

    Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- typically involves the following steps:

    • Formation of Bicyclohexyl Core:

      • The bicyclohexyl core can be synthesized through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
      • Reaction conditions: Elevated temperatures (around 150-200°C) and the presence of a catalyst such as aluminum chloride.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the dipentyl groups, leading to the formation of ketones or carboxylic acids.
      • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
    • Reduction:

      • Reduction of the carbonitrile group can yield primary amines.
      • Common reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
    • Substitution:

      • The carbonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
      • Common reagents: Alkyl halides, Grignard reagents.

    Major Products:

    • Oxidation products: Ketones, carboxylic acids.
    • Reduction products: Primary amines.
    • Substitution products: Various alkylated or arylated derivatives.

    Scientific Research Applications

    Chemistry:

      Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

      Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

    Biology and Medicine:

      Pharmaceutical Research: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

      Biochemical Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.

    Industry:

      Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

      Chemical Manufacturing: It serves as a building block in the production of various industrial chemicals.

    Mechanism of Action

    The mechanism by which [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- exerts its effects depends on its specific application:

      Biological Activity: The compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.

      Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic reactions.

    Comparison with Similar Compounds

    • [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-diethyl-
    • [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dibutyl-

    Comparison:

    • Structural Differences: The length and branching of the alkyl chains (pentyl vs. ethyl or butyl) can influence the compound’s physical and chemical properties.
    • Reactivity: Longer alkyl chains may result in different steric and electronic effects, altering the compound’s reactivity and interactions.
    • Applications: The specific applications may vary based on the compound’s unique properties, with [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- potentially offering advantages in certain contexts due to its distinct structure.

    Properties

    IUPAC Name

    1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HFBISKRSUBYSCV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H41N
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    331.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.